Synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from 1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
Synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from 1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
An In-depth Technical Guide to the Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The document details the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses critical process parameters and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of Nitro-Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1][3] The introduction of a nitro group onto the pyrazole ring creates versatile intermediates, as the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal for building molecular complexity.[4] Specifically, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. The controlled, regioselective nitration of the pyrazole core is, therefore, a reaction of significant interest.[5]
Reaction Mechanism and Regioselectivity
The synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from methyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through an electrophilic aromatic substitution reaction.[2][6]
Generation of the Electrophile
The reaction utilizes a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[7][8]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regioselectivity
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[6] However, the position of nitration is dictated by the electronic effects of the substituents already present on the ring:
-
1-Methyl Group (-CH₃): This is an activating group that donates electron density to the pyrazole ring through an inductive effect, enhancing its reactivity towards electrophiles.
-
3-Carboxylate Group (-COOCH₃): This is a deactivating, electron-withdrawing group. It reduces the electron density of the ring, particularly at the adjacent C4 position, making it less favorable for electrophilic attack.
The interplay of these effects directs the incoming nitronium ion to the C5 position . This position is electronically favored due to activation from the N-methyl group and is less deactivated by the distant carboxylate group compared to the C4 position. This results in the highly regioselective formation of the 5-nitro isomer.[5][9][10]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Adherence to the described steps is critical for a successful outcome.
Materials and Reagents
| Reagent | CAS Number | Grade |
| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 573176-43-9 | >98% Purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | ACS Grade, 98% |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | ACS Grade, 70% |
| Crushed Ice (from deionized water) | N/A | N/A |
| Methanol (CH₃OH) | 67-56-1 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Hirsch funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves, lab coat
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture (Caution: Highly Exothermic):
-
In a beaker, place 40 mL of concentrated sulfuric acid and cool it to 0 °C in an ice-water bath.
-
Slowly, with constant stirring, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. The rate of addition should be controlled to maintain the temperature below 10 °C. This mixture contains the active nitronium ion electrophile.[7]
-
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 10.0 g of methyl 1-methyl-1H-pyrazole-3-carboxylate in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained and cool the flask to 0-5 °C using an ice-water bath.
-
-
Nitration Reaction:
-
Slowly add the pre-prepared cold nitrating mixture to the solution of the pyrazole ester via the dropping funnel over a period of 45-60 minutes.
-
Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent the temperature from rising above 5 °C. This minimizes the formation of unwanted dinitrated or other side products.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Reaction Workup and Isolation:
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.
-
Causality: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.[11]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the collected solid twice with 20 mL portions of cold deionized water to remove residual acids, followed by one wash with 15 mL of ice-cold methanol to remove organic impurities.[7]
-
-
Purification:
-
Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum. The expected product is a colorless to light yellow crystalline solid.[11]
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the synthesis process.
Caption: Workflow for the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.
Product Characterization
The identity and purity of the final compound, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, must be confirmed through analytical methods.
| Property | Expected Value |
| Appearance | Colorless to light yellow crystalline solid[11] |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Melting Point | 95-100 °C[11] |
| Solubility | Soluble in methanol, ethanol, dichloromethane; insoluble in water[11] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ~8.0-8.2 (s, 1H, pyrazole C4-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). The downfield shift of the C4-H proton is expected due to the strong electron-withdrawing effect of the adjacent nitro group. |
| ¹³C NMR | δ (ppm) ~160 (C=O), ~145 (C5-NO₂), ~140 (C3), ~115 (C4), ~53 (O-CH₃), ~40 (N-CH₃). |
| FT-IR (cm⁻¹) | ~1730 (C=O stretch of ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3100 (aromatic C-H stretch). |
| Mass Spec (EI) | M⁺ peak at m/z = 185. |
Critical Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to a dangerous release of pressure and corrosive fumes. Never add the reagents faster than specified.
-
Nitro Compounds: The product is a nitroaromatic compound. Such compounds should be handled with care as they can be toxic. Avoid inhalation of dust and skin contact.
-
Emergency Preparedness: An emergency eyewash and shower station must be readily accessible. A sodium bicarbonate solution should be on hand to neutralize any acid spills.
References
-
ChemBK. (2024, April 9). methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Navajas, R., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, August 5). Nitropyrazoles (review). Retrieved from [Link]
-
ResearchGate. (2020, August 10). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
Gao, F., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
-
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
-
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Retrieved from [Link]
-
Venkatesh, P. (2021). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]
-
Navajas, R., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]
-
Chinese Journal of Energetic Materials. Review on Synthesis of Nitropyrazoles. Retrieved from [Link]
-
ResearchGate. (1997). Nitropyrazoles. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]
-
PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
University of Missouri-St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Elguero, J., et al. (1970). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. Retrieved from [Link]
-
Khan, K. M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 3. jocpr.com [jocpr.com]
- 4. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. aiinmr.com [aiinmr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. chembk.com [chembk.com]
